Heptyl Undecyl Phthalate-d4
Description
Heptyl Undecyl Phthalate-d4 (HUP-d4) is a deuterated analog of heptyl undecyl phthalate, where four hydrogen atoms are replaced with deuterium. This modification enhances its utility as an internal standard in analytical chemistry, particularly in gas chromatography-tandem mass spectrometry (GC-MS/MS), due to its isotopic stability and minimal interference with non-deuterated analytes .
- Molecular Formula: C₂₆H₄₂O₄ (deuterated form: C₂₆H₃₈D₄O₄)
- CAS Registry Number: 65185-88-8
- ECHA Registration: 601-083-1
- Structure: Features branched heptyl and undecyl ester chains attached to a phthalic acid backbone .
HUP-d4 is primarily used in environmental and toxicological research to quantify phthalate metabolites in complex matrices . Its controlled production and handling requirements (e.g., storage at +4°C, restricted freight) reflect its specialized applications .
Properties
Molecular Formula |
C₂₆H₃₈D₄O₄ |
|---|---|
Molecular Weight |
422.63 |
Synonyms |
1,2-Benzenedicarboxylic Acid Heptyl Undecyl Ester-d4 ; 1,2-Benzenedicarboxylic Acid 1-Heptyl 2-Undecyl Ester-d4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares HUP-d4 with structurally related phthalates and deuterated analogs:
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | log Kow* | Key Applications |
|---|---|---|---|---|---|
| Heptyl Undecyl Phthalate-d4 | C₂₆H₃₈D₄O₄ | ~450.66† | 65185-88-8 | ~15.5‡ | Analytical internal standard |
| Diundecyl Phthalate (DUP) | C₃₀H₅₀O₄ | 474.72 | Not specified | 5.60 × 10⁻⁵ | Plasticizer, industrial uses |
| Diisodecyl Phthalate-d4 | C₂₈H₃₄D₄O₄ | 450.69 | 1346604-79-2 | - | Research applications |
| Di-n-butyl Phthalate-d4 (DBP-d4) | C₁₆H₁₂D₄O₄ | 225.26 | 93952-11-5 | - | Environmental monitoring |
| Di(heptyl, nonyl, undecyl) Phthalate (DHNUP) | Variable branched chains | ~530.8§ | 68515-42-4 | 2.23 × 10⁻⁴ | Plasticizer, regulated in EU |
*log Kow: Octanol-water partition coefficient (indicates lipophilicity). †Estimated based on deuterium substitution in similar analogs . ‡Derived from branched alkyl chain data in phthalates . §Molecular weight for Ditridecyl Phthalate (similar branched structure) .
Key Findings:
- Molecular Weight : HUP-d4 has a higher molecular weight (~450.66) compared to smaller phthalates like DBP-d4 (225.26), reducing its volatility and enhancing persistence in lipid-rich environments .
- Branched vs. Linear Chains : Unlike linear phthalates (e.g., DBP-d4), HUP-d4’s branched alkyl chains improve stability in high-temperature analytical methods .
Q & A
Q. What are the key physicochemical properties of Heptyl Undecyl Phthalate-d4 relevant to experimental design?
this compound (CAS 65185-88-8) is a deuterated phthalate ester with a molecular formula of C26H42O4 and a molecular weight of 450.69 g/mol (non-deuterated analogs range from 474.7 g/mol) . Key properties include:
- LogP (octanol-water partition coefficient): ~5.60E-05, indicating moderate hydrophobicity .
- Boiling point and vapor pressure: Data gaps exist, but similar phthalates (e.g., Diundecyl Phthalate) have boiling points >250°C, suggesting low volatility .
- Stability: Deuterated analogs are typically stable under standard lab conditions but may degrade under extreme pH or UV exposure. Verify stability via HPLC or GC-MS prior to use .
Methodological Note: Prioritize empirical measurement of properties using techniques like differential scanning calorimetry (DSC) for thermal stability and nuclear magnetic resonance (NMR) for structural confirmation .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
While this compound is not classified as hazardous under GHS, safety protocols should include:
- Skin/eye protection: Use nitrile gloves and chemical safety goggles to avoid irritation (Category 2 for skin/eye irritation per EU Regulation 1272/2008) .
- Exposure mitigation: Work in a fume hood to minimize inhalation risks, and wash exposed skin with soap and water immediately .
- Waste disposal: Follow institutional guidelines for halogenated organic compounds, as phthalates may persist in the environment .
Methodological Note: Conduct a risk assessment using Safety Data Sheets (SDS) and consult toxicity databases (e.g., ECHA) for updates on classification .
Q. How can researchers verify the purity and stability of this compound in experimental setups?
- Chromatographic analysis: Use HPLC with UV detection or GC-MS to quantify purity (>98% recommended for reproducibility) .
- Deuterium incorporation: Confirm deuterium content via mass spectrometry (e.g., ESI-MS or MALDI-TOF) .
- Stability testing: Monitor degradation under experimental conditions (e.g., temperature, light) using accelerated stability studies .
Methodological Note: Include internal standards (e.g., Di-n-butyl Phthalate-d4) to control for matrix effects in complex samples .
Advanced Research Questions
Q. What analytical techniques are optimal for detecting this compound in complex biological matrices?
- Sample preparation: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) using C18 columns to isolate phthalates from lipids/proteins .
- Detection:
- LC-MS/MS: Offers high sensitivity (LOQ < 0.1 ng/mL) for deuterated analogs in serum or tissue .
- Isotope dilution: Use deuterated internal standards (e.g., Diethyl Phthalate-d4) to correct for recovery losses .
- Validation: Follow FDA/ICH guidelines for accuracy, precision, and matrix effects .
Methodological Note: Optimize ionization parameters (e.g., ESI in negative mode) to enhance signal-to-noise ratios for phthalates .
Q. How do structural modifications in this compound influence its environmental persistence and bioaccumulation potential?
- Branching effects: Branched isomers (e.g., Di(heptyl, nonyl, undecyl) phthalate) exhibit lower biodegradability compared to linear chains due to steric hindrance .
- Deuteration impact: Deuterated phthalates may alter metabolic pathways in organisms, potentially reducing toxicity but increasing persistence .
- Bioaccumulation modeling: Use quantitative structure-activity relationship (QSAR) models to predict log BCF (bioconcentration factor), leveraging data from analogs like Diisodecyl Phthalate-d4 .
Methodological Note: Conduct microcosm studies to compare degradation rates of deuterated vs. non-deuterated forms under simulated environmental conditions .
Q. What methodological approaches are recommended for resolving contradictory data on the toxicological effects of this compound across studies?
- Meta-analysis: Pool data from heterogeneous studies using random-effects models to account for variability in exposure levels, endpoints, and model systems .
- Mechanistic studies: Employ in vitro assays (e.g., receptor binding for PPARγ or ERα) to clarify dose-response relationships and molecular targets .
- Uncertainty quantification: Apply Monte Carlo simulations to assess the impact of data gaps (e.g., metabolic half-life, species-specific sensitivity) .
Methodological Note: Collaborate with study authors to harmonize protocols (e.g., OECD Test Guidelines) and share raw data for cross-validation .
Key Research Gaps Identified
Toxicokinetics: Limited data on absorption/distribution of deuterated phthalates in mammalian models .
Environmental Fate: No studies on photodegradation products or interaction with microplastics .
Analytical Standards: Lack of certified reference materials for this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
